molecular formula C15H20O4 B1251358 Hydroxyanthecotulide

Hydroxyanthecotulide

Cat. No. B1251358
M. Wt: 264.32 g/mol
InChI Key: FQUMNEMBNIZUPZ-OSTYMCCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyanthecotulide is a natural product found in Anthemis auriculata with data available.

Scientific Research Applications

Antiprotozoal Activity

Hydroxyanthecotulide, a sesquiterpene lactone isolated from Anthemis auriculata, has demonstrated significant antiprotozoal activity. It shows potent trypanocidal and leishmanicidal effects against parasites like Trypanosoma brucei rhodesiense, T. cruzi, and Leishmania donovani. Hydroxyanthecotulide is particularly effective against T. b. rhodesiense. However, its cytotoxic potential on mammalian cells might limit its use as an antiprotozoal agent (Karioti, Skaltsa, Kaiser, & Taşdemir, 2009).

Synthesis for Anti-Trypanosomal Use

The synthesis of hydroxyanthecotulide has been achieved through a process involving a Cr(ii)-catalysed reaction and a mild Au(i)-catalysed Meyer-Schuster rearrangement. This synthetic approach is significant for the development of anti-trypanosomal agents (Hodgson, Talbot, & Clark, 2012).

Antibacterial Activity

Hydroxyanthecotulide has been isolated from Anthemis auriculata and tested for its antibacterial activity. The compound has shown effectiveness against various bacterial species, indicating its potential as a therapeutic agent in treating bacterial infections (Theodori, Karioti, Rančić, & Skaltsa, 2006).

properties

Product Name

Hydroxyanthecotulide

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(4S)-4-[(1S,2E)-1-hydroxy-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one

InChI

InChI=1S/C15H20O4/c1-9(2)5-12(16)6-10(3)7-14(17)13-8-19-15(18)11(13)4/h5,7,13-14,17H,4,6,8H2,1-3H3/b10-7+/t13-,14+/m1/s1

InChI Key

FQUMNEMBNIZUPZ-OSTYMCCRSA-N

Isomeric SMILES

CC(=CC(=O)C/C(=C/[C@@H]([C@@H]1COC(=O)C1=C)O)/C)C

SMILES

CC(=CC(=O)CC(=CC(C1COC(=O)C1=C)O)C)C

Canonical SMILES

CC(=CC(=O)CC(=CC(C1COC(=O)C1=C)O)C)C

synonyms

(+)-4-((E)-1-hydroxy-3,7-dimethyl-5-oxo-octa-2,6-dienyl)-3-methylenedihydrofuran-2-one
4-hydroxyanthecotulide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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